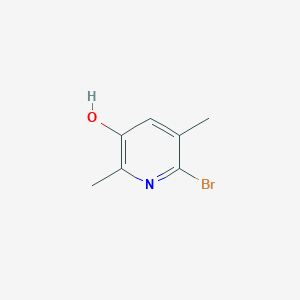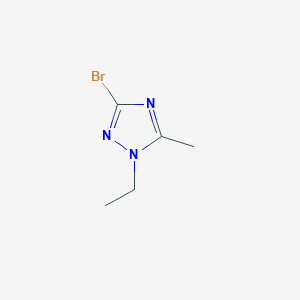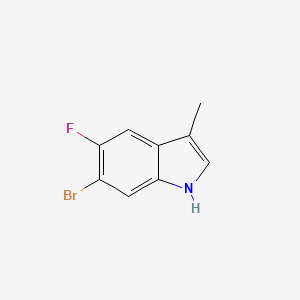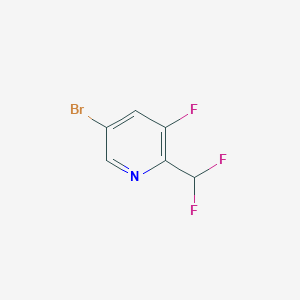
2-Bromo-3-chloro-5-fluoropyridin-4-ol
Descripción general
Descripción
2-Bromo-3-chloro-5-fluoropyridin-4-ol is a halogenated pyridine derivative. This compound is of significant interest in organic chemistry due to its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a pyridine ring. The presence of these halogens imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-fluoropyridin-4-ol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine rings using reagents such as bromine, chlorine, and fluorine sources under controlled conditions. For example, the fluorination of pyridine can be achieved using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) . The bromination and chlorination steps can be carried out using bromine and chlorine gas or their respective halogenating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions, such as Suzuki coupling, are often employed to introduce specific halogen atoms onto the pyridine ring .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-5-fluoropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Negishi couplings, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyridine ring or the attached halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Suzuki Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium phosphate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-5-fluoropyridin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-5-fluoropyridin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways. For instance, fluorine atoms are known to increase the metabolic stability and lipophilicity of compounds, which can improve their pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Chloro-5-fluoropyridine
- 2-Chloro-3-bromopyridine
Uniqueness
2-Bromo-3-chloro-5-fluoropyridin-4-ol is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of halogens imparts distinct chemical reactivity and properties, making it a versatile intermediate for various synthetic applications. Compared to similar compounds, it offers a broader range of reactivity and potential for functionalization .
Propiedades
IUPAC Name |
2-bromo-3-chloro-5-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO/c6-5-3(7)4(10)2(8)1-9-5/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALIASMLNRBJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)


![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)
![2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383877.png)





![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)
![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)

